2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride
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Overview
Description
2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇Cl₃N₂O₂S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a benzenesulfonamide group, and two chlorine atoms attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as pyridine or piperidine derivatives.
Chlorination: The benzene ring is chlorinated at the 2 and 4 positions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated benzene is then reacted with a sulfonamide precursor, such as benzenesulfonyl chloride, under basic conditions to form the benzenesulfonamide group.
Coupling Reaction: The piperidine intermediate is coupled with the benzenesulfonamide derivative under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzenesulfonamides.
Oxidation: Oxidized derivatives of the piperidine ring or the sulfonamide group.
Reduction: Reduced forms of the piperidine ring or the sulfonamide group.
Hydrolysis: Benzenesulfonic acid derivatives and piperidine derivatives.
Scientific Research Applications
2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenesulfonamide: Lacks the piperidine ring, making it less versatile in biological applications.
N-(Piperidin-2-ylmethyl)benzenesulfonamide: Does not have the chlorine atoms, which can affect its reactivity and binding properties.
2,4-Dichloro-N-(methyl)benzenesulfonamide: Contains a methyl group instead of the piperidine ring, altering its chemical and biological properties.
Uniqueness
2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride is unique due to the combination of its structural features, including the piperidine ring, the benzenesulfonamide group, and the chlorine atoms. This combination provides a balance of chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O2S.ClH/c13-9-4-5-12(11(14)7-9)19(17,18)16-8-10-3-1-2-6-15-10;/h4-5,7,10,15-16H,1-3,6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWQEGXAHMNWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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